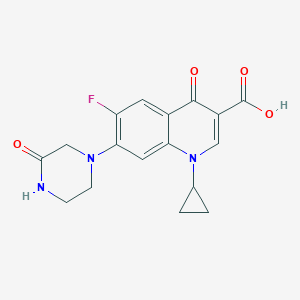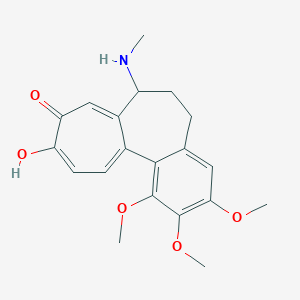
Demecolceine
描述
卡尔赫克斯 231 是一种有效的钙离子感应受体 (CaSR) 的负向变构调节剂。 它主要用于科学研究,以研究其对各种生理和病理过程的影响,包括心脏肥大、糖尿病性心肌病和创伤性失血性休克 .
准备方法
合成路线和反应条件: 卡尔赫克斯 231 盐酸盐可以通过多步有机合成过程合成反应条件通常包括使用有机溶剂、催化剂以及控制温度和压力条件 .
工业生产方法: 卡尔赫克斯 231 盐酸盐的工业生产涉及扩大实验室合成过程。 这包括优化大型生产的反应条件,确保高纯度和产率,并遵守安全和环境法规。 最终产品通常使用重结晶和色谱等技术进行纯化 .
化学反应分析
反应类型: 卡尔赫克斯 231 经历各种化学反应,包括:
氧化: 包括添加氧气或去除氢气。
还原: 包括添加氢气或去除氧气。
取代: 包括用另一个官能团取代一个官能团。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常见的还原剂包括氢化锂铝和硼氢化钠。
取代: 常见的试剂包括卤素和亲核试剂,在受控温度和压力条件下。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生卡尔赫克斯 231 的还原衍生物 .
科学研究应用
卡尔赫克斯 231 具有广泛的科学研究应用,包括:
化学: 用于研究钙离子感应受体的调节及其在各种化学反应中的作用。
生物学: 研究其对细胞过程的影响,如自噬和钙稳态。
医学: 探讨其在心脏肥大、糖尿病性心肌病和创伤性失血性休克等疾病中的潜在治疗作用。
工业: 用于开发针对钙离子感应受体的新药和治疗剂 .
作用机制
卡尔赫克斯 231 通过抑制钙离子感应受体 (CaSR) 发挥作用。 这种抑制导致细胞内钙浓度降低,进而影响各种细胞过程。 涉及的分子靶标和途径包括 CaSR、钙/钙调蛋白依赖性蛋白激酶激酶-β (CaMKKβ)、AMP 活化蛋白激酶 (AMPK) 和雷帕霉素哺乳动物靶标 (mTOR) 途径 .
类似化合物:
NPS2143 盐酸盐: 另一种具有类似作用的 CaSR 抑制剂。
R-568 盐酸盐: CaSR 的正向变构调节剂。
卡林多尔盐酸盐: 具有不同结合特性的 CaSR 拮抗剂。
卡尔赫克斯 231 的独特性: 卡尔赫克斯 231 由于其对 CaSR 的强大负向变构调节作用而独一无二,使其在降低细胞内钙水平和调节相关细胞过程方面非常有效。 其特定的结合性质和对 CaMKKβ-AMPK-mTOR 途径的影响使其有别于其他类似化合物 .
相似化合物的比较
NPS2143 hydrochloride: Another CaSR inhibitor with similar effects.
R-568 hydrochloride: A positive allosteric modulator of CaSR.
Calindol hydrochloride: A CaSR antagonist with different binding properties.
Uniqueness of Calhex 231: Calhex 231 is unique due to its potent negative allosteric modulation of CaSR, making it highly effective in reducing intracellular calcium levels and modulating related cellular processes. Its specific binding properties and effects on the CaMKKβ-AMPK-mTOR pathway distinguish it from other similar compounds .
属性
IUPAC Name |
10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-21-14-7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12-6-8-15(22)16(23)10-13(12)14/h6,8-10,14,21H,5,7H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWWYGQDYGSWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-11-6 | |
| Record name | Colchiceine, N-deacetyl-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Demecolceine as an antimitotic agent?
A: this compound, a tropolone alkaloid, exerts its antimitotic effects by disrupting microtubule polymerization. [] While the provided abstracts do not delve into the specific molecular interactions, research suggests that this compound binds to tubulin, a protein crucial for microtubule formation. This binding prevents the assembly of microtubules, which are essential for cell division, leading to mitotic arrest.
Q2: How can this compound and related tropolone alkaloids be analyzed and separated?
A: Thin-layer chromatography (TLC) coupled with fluorodensitometry offers an effective method for separating and quantifying this compound and structurally similar tropolone alkaloids. [] This technique involves separating the compounds on a TLC plate and subsequently measuring their fluorescence intensity using a densitometer. The distinct fluorescence properties of these alkaloids allow for their specific detection and quantification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


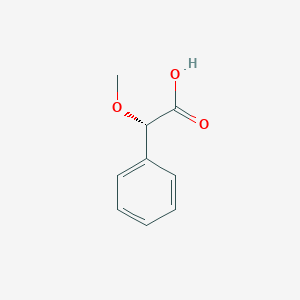
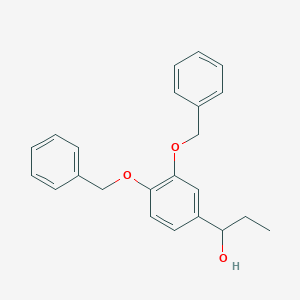
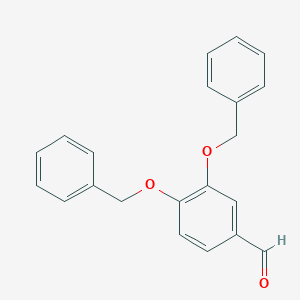
![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)
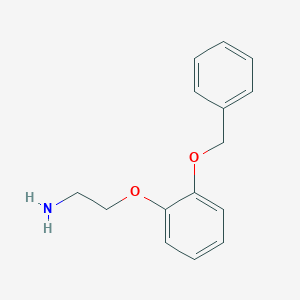
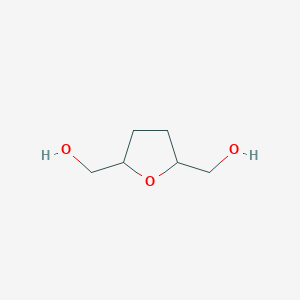
![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)
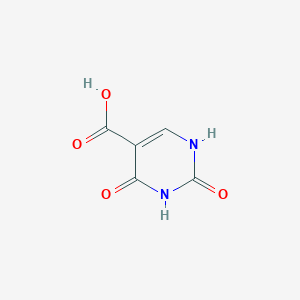
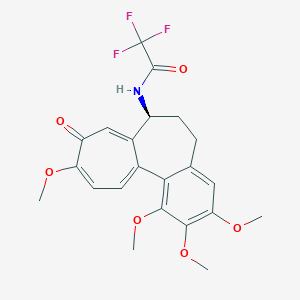
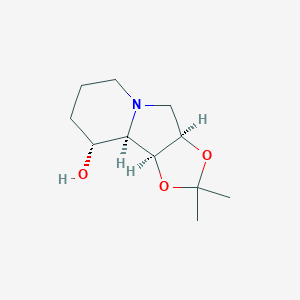
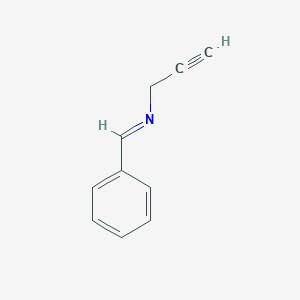
![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)
